molecular formula C12H11ClN2OS B5385751 N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide

Cat. No.: B5385751
M. Wt: 266.75 g/mol
InChI Key: RQDDINWVJVDFBJ-UHFFFAOYSA-N
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Description

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Properties

IUPAC Name

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-7-11(9-4-3-5-10(13)6-9)15-12(17-7)14-8(2)16/h3-6H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDDINWVJVDFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide typically involves the reaction of 3-chloroaniline with thioamide derivatives under specific conditions. One common method includes the cyclization of 3-chloroaniline with α-haloketones in the presence of a base, followed by acetylation to introduce the acetamide group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)acetamide: Shares the chlorophenyl group but lacks the thiazole ring.

    Thiazole derivatives: Compounds like thiamine (Vitamin B1) and other thiazole-based drugs.

Uniqueness

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide is unique due to the combination of the chlorophenyl and thiazole moieties, which confer specific biological activities and chemical properties that are distinct from other similar compounds .

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